molecular formula C6H14ClNO3 B2432969 (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride CAS No. 2155840-79-0

(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride

Cat. No. B2432969
M. Wt: 183.63
InChI Key: KUFWAMRXPILATC-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride, also known as MORPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals and has been found to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Antioxidant Activity

The compound's derivatives have been investigated for their potential as antioxidants. A study involving QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed significant relationships between molecular structure and antioxidant activity. The study highlighted the influence of parameters like polarisation, dipole moment, lipophilicity, and molecular size on antioxidant activity (Drapak et al., 2019).

Antitumor Activity

Research on the synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides indicated that these compounds have potential antitumor properties. The study involved the nucleophilic addition of Grignard reagents and transformation into hydrochlorides (Isakhanyan et al., 2016).

Synthesis of Analgesics

A chemoenzymatic synthesis was conducted to produce an enantiomerically enriched ethereal analog of (R)-iso-moramide, a potential synthetic opiate. This synthesis involved the kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, which is a critical step in producing powerful analgesics with an affinity toward opioid receptors (Borowiecki, 2022).

Antihypoxic Activity

The compound's derivatives have been synthesized and evaluated for their antihypoxic activity. One particular derivative, 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride, showed promising results and was recommended for further pharmacological testing as a potential antioxidant (Ukrainets et al., 2014).

Antimicrobial Activity

Morpholine-containing 2-R-phenyliminothiazole derivatives were investigated for their antimicrobial properties. These compounds exhibited antibacterial and antifungal effects, with one compound showing the highest activity against all tested strains of microorganisms (Yeromina et al., 2019).

Catalytic Applications

Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and used as efficient catalysts in the transfer hydrogenation reaction of ketones. These complexes showed high turnover numbers and turnover frequency rates, indicating their potential in catalytic applications (Singh et al., 2010).

properties

IUPAC Name

(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-3-6(9)5-4-10-2-1-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFWAMRXPILATC-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)[C@H](CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride

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